Methyl 2-[(phenylcarbamoyl)amino]acetate
Description
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-(phenylcarbamoylamino)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-15-9(13)7-11-10(14)12-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,14) |
InChI Key |
AFAUJXCSTDWTAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-[(phenylcarbamoyl)amino]acetate with analogous esters and carbamoyl derivatives, focusing on structural features, physicochemical properties, and applications.
Structural Analogues
*Note: Molecular formula for this compound is inferred from structural analogs.
Physicochemical Properties
- Lipophilicity: Carbamoyl derivatives like this compound exhibit moderate lipophilicity, comparable to ethyl 2-phenylacetoacetate (log k ≈ 2.1–2.5 via HPLC) . This property influences their bioavailability and utility in drug design.
- Crystallinity: X-ray diffraction data for related compounds (e.g., methyl 2-[(4-chloro-2-methoxy...)amino]acetate) reveal planar carbamoyl groups and hydrogen-bonded networks, suggesting similar crystalline behavior .
- Stability : Methyl esters generally show greater hydrolytic stability than ethyl analogs under acidic conditions, a critical factor in storage and synthesis .
Key Research Findings
Catalytic Efficiency : Yb(OTf)₃ achieves >90% yield in carbamoyl coupling reactions, outperforming traditional acid catalysts .
Structural Insights : X-ray studies confirm the planar geometry of phenylcarbamoyl groups, which stabilize intermolecular interactions in crystalline lattices .
Stability Trends: Methyl esters exhibit longer shelf lives (≥5 years at -20°C) compared to ethyl analogs, as noted for Methyl 2-phenylacetoacetate .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-[(phenylcarbamoyl)amino]acetate, and how can reaction conditions be optimized?
Methodological Answer: this compound is typically synthesized via a carbamoylation reaction. A common approach involves coupling phenyl isocyanate with methyl 2-aminoacetate under anhydrous conditions. Key parameters include:
- Solvent Choice : Use aprotic solvents (e.g., THF or DCM) to minimize hydrolysis of the isocyanate .
- Temperature : Maintain 0–5°C to control exothermic reactions and reduce side products.
- Catalysts : Triethylamine (TEA) or DMAP can enhance reaction efficiency .
For optimization, monitor reaction progress via TLC or HPLC. Purity can be improved by recrystallization from ethanol/water mixtures.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the presence of the phenylcarbamoyl group (e.g., aromatic protons at δ 7.1–7.5 ppm, carbamate carbonyl at ~155 ppm) .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carbamoyl NH and ester carbonyl) .
- HPLC-MS : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .
Q. How can researchers troubleshoot low yields during purification?
Methodological Answer: Low yields often stem from:
- Hydrolysis of the Carbamate : Ensure anhydrous conditions during synthesis and purification.
- Side Reactions : Use scavengers (e.g., molecular sieves) to trap excess isocyanate.
- Chromatographic Losses : Optimize column chromatography with gradient elution (e.g., hexane/ethyl acetate) or switch to preparative HPLC for polar byproducts .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or methyl substitution) impact the compound’s reactivity and bioactivity?
Methodological Answer:
- Fluorination at the Phenyl Ring : Enhances metabolic stability and alters electronic properties. For example, 4-fluoro analogs (see []) show improved enzyme inhibition due to increased electron-withdrawing effects .
- Methyl Substituents : Introducing methyl groups on the acetamide backbone (as in []) can sterically hinder hydrolysis, improving pharmacokinetic stability.
Experimental Design : Compare analogs using kinetic studies (e.g., half-life in simulated gastric fluid) and docking simulations to map steric/electronic interactions with target proteins .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer: Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., fixed incubation times, uniform cell lines).
- Impurity Effects : Re-evaluate compound purity via LC-MS and retest activity. For example, trace hydrazine in synthetic batches can artificially inflate cytotoxicity .
- Solubility Differences : Use consistent solvents (e.g., DMSO with <0.1% water) to ensure uniform bioavailability .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolysis Kinetics : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC and identify products (e.g., phenylurea derivatives) .
- Light/Thermal Stability : Store samples under accelerated conditions (40°C, 75% RH) and analyze degradation pathways using Q-TOF-MS .
Q. How can crystallographic data inform drug design for this compound?
Methodological Answer: X-ray structures (e.g., [ ]) reveal:
- Hydrogen-Bond Networks : The carbamoyl NH forms H-bonds with ester carbonyls, stabilizing the crystal lattice. Mimicking these interactions can enhance solid-state stability in formulations.
- Torsional Angles : Adjust substituents to optimize conformational flexibility for target binding (e.g., chromen-4-one hybrids in [] showed anti-cancer activity via planar aromatic stacking) .
Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?
Methodological Answer:
- Fluorescence-Based Assays : Measure inhibition of serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).
- SPR Analysis : Quantify binding affinity to target enzymes (e.g., carbonic anhydrase) with immobilization on sensor chips .
- IC50 Determination : Use dose-response curves (0.1–100 µM) and validate with Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
